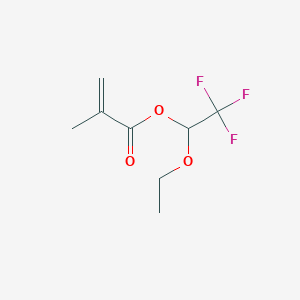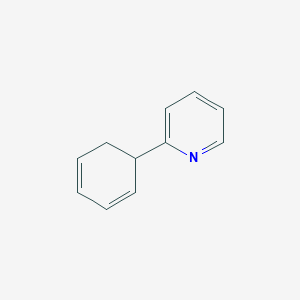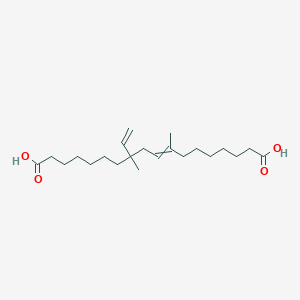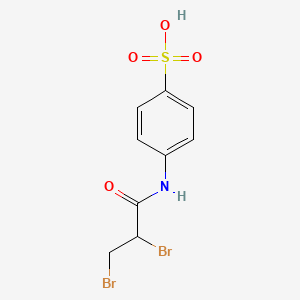![molecular formula C25H37NO B14313206 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine CAS No. 113248-23-0](/img/structure/B14313206.png)
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is an organic compound with the molecular formula C25H37NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with heptyl and heptyloxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the substitution reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with molecular targets and pathways. The heptyl and heptyloxyphenyl groups may influence its binding affinity and specificity towards certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Heptyl-2-(4-isothiocyanato-phenyl)-pyridine: Similar in structure but contains an isothiocyanato group instead of a heptyloxy group.
5-Heptyl-2-{2-[4-(heptyloxy)phenyl]vinyl}pyridine: Contains a vinyl group in place of the pyridine ring.
Uniqueness
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
113248-23-0 |
|---|---|
Formule moléculaire |
C25H37NO |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
2-(4-heptoxyphenyl)-5-heptylpyridine |
InChI |
InChI=1S/C25H37NO/c1-3-5-7-9-11-13-22-14-19-25(26-21-22)23-15-17-24(18-16-23)27-20-12-10-8-6-4-2/h14-19,21H,3-13,20H2,1-2H3 |
Clé InChI |
HWLOIDPUVXJPJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)


![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)

![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)


![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)


silane](/img/structure/B14313179.png)


